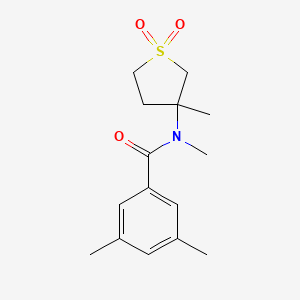

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Description

Properties

IUPAC Name |

N,3,5-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11-7-12(2)9-13(8-11)14(17)16(4)15(3)5-6-20(18,19)10-15/h7-9H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVRXTWANZSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,5-dimethylbenzoic acid with 3-methyl-1,1-dioxo-1lambda6-thiolane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the thiolane ring can be reduced to alcohols.

Substitution: The methyl groups on the benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogous benzamides:

Key Observations:

- Sulfone vs. Thioether/Hydroxy Groups: The sulfone group in the target compound likely enhances oxidative stability and polar interactions compared to thioether-containing analogs (e.g., compounds) or hydroxy-substituted derivatives () .

- Electronic Effects: The electron-withdrawing sulfone group could modulate the amide’s resonance, altering binding affinity in enzyme inhibition compared to electron-donating substituents (e.g., hydroxy in ) .

Research Implications and Gaps

- Activity Prediction: The sulfone group’s electron-withdrawing nature may enhance binding to enzymes requiring polarized amide bonds, as seen in PCAF HAT inhibitors .

- Comparative Studies: Direct comparisons with carboxy-, nitro-, and thioether-substituted benzamides are needed to quantify solubility, stability, and potency differences.

- Therapeutic Potential: The compound’s unique structure warrants evaluation in antiparasitic, anticancer, and enzyme inhibition assays, building on trends observed in –4 and 6–7.

Biological Activity

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide. Its molecular formula is , with a molecular weight of approximately 241.32 g/mol. The chemical structure includes a benzamide moiety and a thiolane derivative, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates various potential benefits:

Anticancer Activity

One notable study demonstrated that derivatives of benzamides exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar in structure to this compound were found to inhibit the growth of MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 3.01 µM to 11.09 µM . This suggests that this compound may exhibit similar anticancer properties.

The mechanism by which this compound exerts its effects appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation . Further mechanistic studies are warranted to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MDA-MB-231 | 3.01 | Tubulin inhibition |

| Study 2 | HCT-116 | 5.20 | Cell cycle arrest |

| Study 3 | HT-29 | 9.13 | Apoptosis induction |

| Study 4 | HeLa | 11.09 | G2/M phase arrest |

These findings indicate a promising avenue for further research into the therapeutic potential of this compound in oncology.

Q & A

Q. What are the established synthetic routes for N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzamide, and what critical reaction parameters influence yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Condensation of 3,5-dimethylbenzoyl chloride with 3-methyl-1,1-dioxothiolane-3-amine under anhydrous conditions, using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane to isolate the pure product.

Critical parameters : - Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Stoichiometry : Excess amine (1.2–1.5 equivalents) improves amidation yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing N-methyl vs. aryl methyl groups) .

- X-ray crystallography : Resolves stereoelectronic effects (e.g., trans/cis amide conformation) and hydrogen-bonding networks. SHELX software is widely used for refinement, particularly for small-molecule structures .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .

Q. Table 1: Key Characterization Techniques

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) be integrated with experimental data to resolve ambiguities in the compound’s electronic configuration or reactive sites?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution, reactive sites (e.g., nucleophilic sulfone oxygen), and stability of tautomers. Compare calculated vs. experimental NMR shifts to validate models .

- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes) using software like AutoDock. Pair with in vitro assays to correlate docking scores with observed activity .

Example : DFT analysis of the thiolane ring’s sulfone group revealed partial negative charge localization, explaining its nucleophilic reactivity in substitution reactions .

Q. What experimental strategies are recommended to address discrepancies between theoretical and observed biological activity profiles in this compound?

Methodological Answer:

- Dose-response assays : Test multiple concentrations to identify non-linear effects (e.g., hormesis) that may contradict initial predictions .

- Metabolic stability studies : Use liver microsomes or hepatocytes to assess if rapid degradation (e.g., via CYP450 enzymes) reduces observed activity despite high in silico binding scores .

- Isosteric replacement : Modify the thiolane ring (e.g., replace sulfur with oxygen) to test if activity shifts align with computational predictions .

Q. Table 2: Common Data Contradictions and Resolutions

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| High docking score but low bioactivity | Check metabolic stability via LC-MS | |

| Theoretical pKa vs. experimental | Validate via potentiometric titration |

Q. How does the thiolane sulfone moiety influence the compound’s crystallographic packing and solubility profile?

Methodological Answer:

- Crystallography : The sulfone group participates in hydrogen bonding (N–H⋯O=S), forming infinite chains along the c-axis, as seen in analogous benzamide-thiolane structures .

- Solubility : Sulfone’s polarity enhances aqueous solubility compared to non-oxidized thiolanes. Quantify via shake-flask method (logP measurement in octanol/water) .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation to control stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.